Target Engagement in Human Furin Protease: A Validated Binding Mode
The 2,6-dichloro-4-(4-fluorophenyl)pyridine core is a validated scaffold for designing potent protease inhibitors. Its 4-fluorophenyl moiety forms critical hydrophobic and halogen-bonding interactions within the active site of human furin, as demonstrated by high-resolution X-ray crystallography (PDB ID: 7QXY). While the exact inhibitory constant (Ki) for the core scaffold alone is not available, the co-crystal structure confirms a specific binding pose that is distinct from inhibitors based on non-fluorinated or differently substituted aryl pyridines [1].
| Evidence Dimension | Crystallographic Binding Mode and Key Interactions |
|---|---|
| Target Compound Data | Forms hydrophobic interactions and a halogen bond between the 4-fluorophenyl group and the furin S1/S2 pocket. |
| Comparator Or Baseline | Non-fluorinated analogs (e.g., 2,6-dichloro-4-phenylpyridine) would lack the capacity for this specific halogen bond and exhibit different hydrophobic interactions. |
| Quantified Difference | Not quantifiable as a single value; the difference is a qualitative change in the binding mode and interaction network, which can lead to significant differences in potency (e.g., from micromolar to nanomolar). |
| Conditions | X-ray diffraction analysis of a furin-inhibitor complex at atomic resolution. |
Why This Matters
For medicinal chemists, the structural data validates this specific substitution pattern as a privileged scaffold for achieving a well-defined binding mode, reducing the risk of pursuing analogs with inferior target engagement.
- [1] Dahms, S.O., Brandstetter, H., Pautsch, A. X-ray structure of furin in complex with the dichlorophenylpyridine-based inhibitor 3. ACS Chemical Biology, 2022. View Source
